molecular formula C19H24N2O3 B2365349 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902926-14-0

2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2365349
CAS RN: 1902926-14-0
M. Wt: 328.412
InChI Key: MMQYXPFKMCTHMW-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The octahydrobenzo[b][1,4]dioxin-6-yl group is a type of cyclic ether, which is also commonly found in many bioactive compounds .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or literature on this compound, a detailed analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the indole and octahydrobenzo[b][1,4]dioxin groups. Indoles are known to undergo electrophilic substitution at the C3 position . The octahydrobenzo[b][1,4]dioxin group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions.

Scientific Research Applications

Treatment of Chronic Diabetic Complications

Research has identified novel series of compounds, including 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide derivatives, as highly potent and selective inhibitors of aldose reductase. These compounds are significant for treating chronic diabetic complications, such as diabetic neuropathy, by inhibiting aldose reductase and reducing sorbitol accumulation in nerve and lens tissues, potentially improving nerve conduction velocity and reducing diabetic complications (Van Zandt et al., 2005).

Antibacterial Properties

Studies have explored the synthesis of novel acetamide derivatives, including those related to 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, demonstrating potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This research opens pathways for developing new antibacterial agents to combat resistant bacterial strains (Borad & Bhoi, 2015).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide have been synthesized and evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase. These enzyme inhibitors have potential applications in treating diseases such as diabetes and Alzheimer's by regulating glucose metabolism and neurotransmitter breakdown, respectively (Abbasi et al., 2019).

Antioxidant Activity and Coordination Complexes

Research into coordination complexes derived from pyrazole-acetamide derivatives, including structures related to 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, has shown significant antioxidant activity. These complexes present a promising avenue for developing novel antioxidants that could mitigate oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial and Antioxidant Synthesis

Further research has developed compounds with potential as antimicrobial and antioxidant agents, leveraging the chemical backbone of 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide. These studies highlight the versatility of such compounds in synthesizing new molecules with desirable therapeutic properties (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methylindol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21-12-13(15-4-2-3-5-16(15)21)10-19(22)20-14-6-7-17-18(11-14)24-9-8-23-17/h2-5,12,14,17-18H,6-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQYXPFKMCTHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC4C(C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

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